molecular formula C21H12F9Sb B11954693 Tris(3-(trifluoromethyl)phenyl)antimony CAS No. 386-91-4

Tris(3-(trifluoromethyl)phenyl)antimony

Katalognummer: B11954693
CAS-Nummer: 386-91-4
Molekulargewicht: 557.1 g/mol
InChI-Schlüssel: FYZWFHUZJNROTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(3-(trifluoromethyl)phenyl)antimony is an organometallic compound that features antimony as its central atom, bonded to three 3-(trifluoromethyl)phenyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C21H12F9Sb, and it has a molecular weight of 557.065 g/mol .

Vorbereitungsmethoden

The synthesis of Tris(3-(trifluoromethyl)phenyl)antimony typically involves the reaction of antimony trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Analyse Chemischer Reaktionen

Tris(3-(trifluoromethyl)phenyl)antimony undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tris(3-(trifluoromethyl)phenyl)antimony has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism by which Tris(3-(trifluoromethyl)phenyl)antimony exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable catalyst in several chemical reactions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Tris(3-(trifluoromethyl)phenyl)antimony can be compared with other organometallic compounds such as:

The uniqueness of this compound lies in the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity, making it a preferred choice in specific applications.

Eigenschaften

CAS-Nummer

386-91-4

Molekularformel

C21H12F9Sb

Molekulargewicht

557.1 g/mol

IUPAC-Name

tris[3-(trifluoromethyl)phenyl]stibane

InChI

InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H;

InChI-Schlüssel

FYZWFHUZJNROTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.